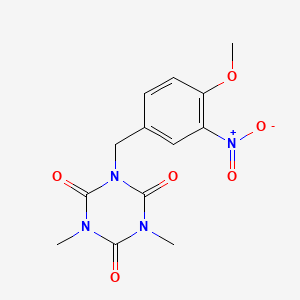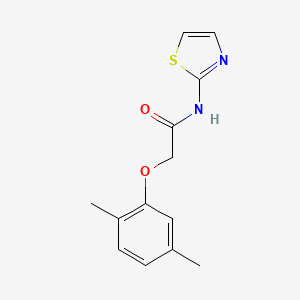![molecular formula C23H24N2O2 B5529187 6-ethyl-4-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}-2-methylquinoline](/img/structure/B5529187.png)
6-ethyl-4-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}-2-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 6-ethyl-4-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}-2-methylquinoline involves multi-step chemical processes, including condensation, cyclization, hydrolysis, decarboxylation, and chlorination. For example, the synthesis of 4-Chloro-8-methoxyquinoline from 2-anisidine and diethyl(ethoxymethylene) malonate demonstrates a process that could be analogous to synthesizing our target compound, involving optimization of reaction conditions for yield improvement (Jiang Jia-mei, 2010).
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated through various spectroscopic methods, including 1H NMR, 13C NMR, IR, and mass spectroscopy. Structural optimizations and theoretical studies using DFT can provide insights into the geometrical and electronic structures of such compounds, contributing to understanding their reactivity and interaction with biological targets. For instance, a detailed study on the structure of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate reveals intricate details about the molecular conformation and intermolecular interactions, highlighting the structural complexity of quinoline derivatives (Yassir Filali Baba et al., 2019).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including nucleophilic substitution, cyclization, and the Ritter reaction, leading to the formation of complex structures with potential biological activities. The Ritter reaction, for instance, can yield 1-substituted 3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien- and -1,6,9-trien-8-ones and 7-methoxy-3,3,6,8-tetramethyl-3,4-dihydroisoquinolines, showcasing the versatility of reactions involving quinoline derivatives (Yu. S. Rozhkova et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, play a crucial role in the application of quinoline derivatives. X-ray powder diffraction (XRPD) analysis can reveal the crystal structure, which is essential for understanding the compound's stability and reactivity. For example, the synthesis and XRPD data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline provide valuable insights into the crystalline nature of similar compounds (J. Pinilla et al., 2012).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including their reactivity, stability, and interactions with biological targets, are influenced by their molecular structure. Spectrophotometric studies, for instance, can assess the electronic properties and reactivity of the compound, providing a foundation for understanding its potential applications in medicinal chemistry. Studies on hydroxyl-azo dyes derived from quinoline derivatives highlight the compound's unique chemical behavior and potential for application in dye synthesis (A. Yahyazadeh et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
(6-ethyl-2-methylquinolin-4-yl)-[2-(3-methoxyphenyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-4-16-8-9-21-19(13-16)20(12-15(2)24-21)23(26)25-11-10-22(25)17-6-5-7-18(14-17)27-3/h5-9,12-14,22H,4,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGAJKRMGOIPRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C(N=C2C=C1)C)C(=O)N3CCC3C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-4-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}-2-methylquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinamine](/img/structure/B5529107.png)

![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate](/img/structure/B5529125.png)
![1-cyclohexyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5529136.png)
![2-(4-chlorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5529152.png)
![5-[(2,5-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5529171.png)
![4-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-5-methyl-1-phenyl-2-piperazinone](/img/structure/B5529177.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5529185.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methylpropanoate](/img/structure/B5529192.png)


![N-{4-[(cyclopentylamino)sulfonyl]phenyl}acetamide](/img/structure/B5529203.png)

![2,2-diphenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5529212.png)